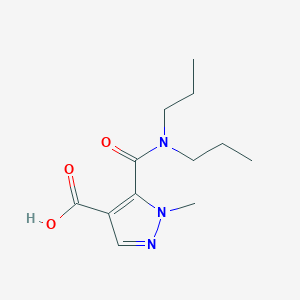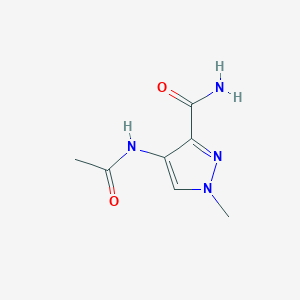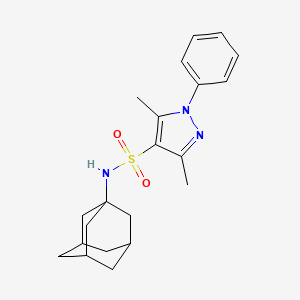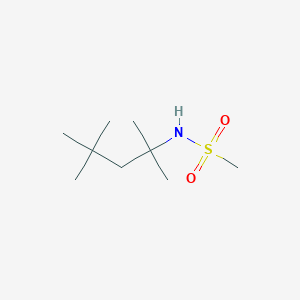
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid (DPCPX) is a selective antagonist of the adenosine A1 receptor. It is a pyrazole derivative that has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body and plays a crucial role in various physiological processes.
Wirkmechanismus
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid selectively blocks the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is coupled to G proteins, and its activation leads to the inhibition of adenylyl cyclase and the decrease in intracellular cAMP levels. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid blocks this inhibitory effect, leading to an increase in intracellular cAMP levels.
Biochemical and Physiological Effects:
The adenosine A1 receptor is widely distributed in the body and plays a crucial role in various physiological processes. The blockade of the adenosine A1 receptor by 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to increase heart rate and blood pressure in animal models, indicating a potential role in the regulation of cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been shown to increase wakefulness and decrease slow-wave sleep in animal models, indicating a potential role in the regulation of sleep.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the selective blockade of this receptor without affecting other receptors. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid is also readily available and relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid may have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
Zukünftige Richtungen
For the study of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid include the investigation of its potential therapeutic uses and the development of new and more potent adenosine A1 receptor antagonists.
Synthesemethoden
The synthesis of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with dipropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been widely used in scientific research to study the adenosine A1 receptor. It has been used in various in vitro and in vivo studies to investigate the role of the adenosine A1 receptor in various physiological processes such as sleep, pain, and cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been used in studies investigating the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease, epilepsy, and depression.
Eigenschaften
IUPAC Name |
5-(dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-6-15(7-5-2)11(16)10-9(12(17)18)8-13-14(10)3/h8H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMARWEUYJUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)


![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)



